molecular formula C9H10BrNO B1525743 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1254332-84-7

6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No. B1525743
CAS RN: 1254332-84-7
M. Wt: 228.09 g/mol
InChI Key: DAMUKFVLKNTFNK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine” are not explicitly provided in the search results .

Scientific Research Applications

Anti-Inflammatory Applications

6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: has been identified as a compound with potential anti-inflammatory properties. This application is crucial in the development of new medications for treating chronic inflammation-related diseases such as arthritis, asthma, and inflammatory bowel disease .

Analgesic Properties

The analgesic, or pain-relieving, properties of this compound make it a candidate for the development of new pain management drugs. It could potentially be used to treat acute pain without the addictive properties of opioids .

Antifungal Activity

This compound has shown promise in antifungal research, providing a basis for the development of new antifungal agents that could be used to treat fungal infections, which are becoming increasingly resistant to current treatments .

Neuroprotective Effects

Research suggests that 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine may have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antibacterial Applications

The antibacterial activity of this compound is significant for the synthesis of new antibiotics, especially in an era where antibiotic resistance is a growing concern. It could lead to the development of novel treatments for bacterial infections .

Synthesis of Fused Heterocycles

The structure of 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine makes it a valuable starting material for the synthesis of fused heterocycles, which are important in the creation of various pharmacologically active molecules .

Safety and Hazards

There is limited safety and hazard information available for "6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine" .

Future Directions

Further optimization and mechanism studies on similar chemotypes are underway . This suggests that there may be ongoing research into the properties and potential applications of “6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine” and related compounds .

properties

IUPAC Name

6-bromo-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-5-12-9-3-2-7(10)4-8(9)11-6/h2-4,6,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMUKFVLKNTFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(N1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 2
6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 3
6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 4
6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 5
6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 6
6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

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